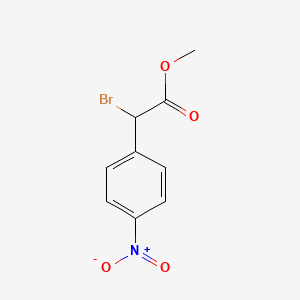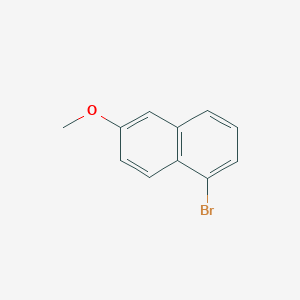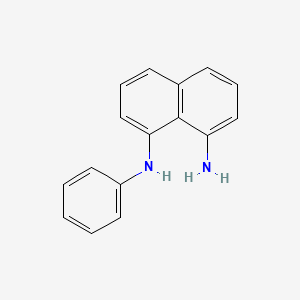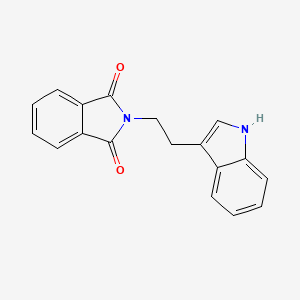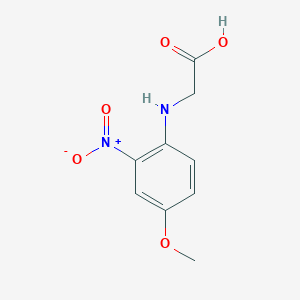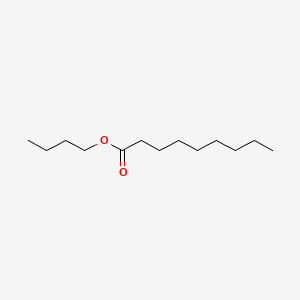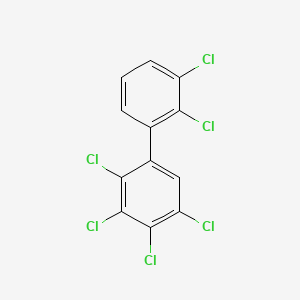
2,2',3,3',4,5-Hexachlorobiphenyl
説明
2,2',3,3',4,5-Hexachlorobiphenyl (HCB) is a persistent organic pollutant (POP) that has been widely used in industrial applications such as pesticides, wood preservatives, and electrical insulation since the 1940s. It is a polychlorinated biphenyl (PCB) compound and is highly lipophilic, meaning it accumulates in the food chain and has been found in the environment, animals, and humans. HCB has been linked to a number of adverse health effects, including cancer, reproductive, and neurological effects.
科学的研究の応用
Vibrational Circular Dichroism and Quantum Chemical Calculations
The study by Döbler et al. (2002) utilized vibrational circular dichroism (VCD) and quantum chemical calculations to determine the absolute configuration of enantiomers derived from polychlorinated biphenyls (PCBs), including 2,2',3,3',4,5-Hexachlorobiphenyl. The research highlights the nearly perpendicular conformation of the phenyl rings and the perpendicular orientation of the methyl sulfonyl groups in these derivatives. This methodology provides a unique approach to determine the absolute configuration of complex chiral molecules, proving especially useful for compounds where obtaining suitable single crystals for X-ray diffraction is challenging (Döbler et al., 2002).
PCB Degradation via Sodium Dispersion Method
Noma et al. (2007) explored the degradation pathways and products of various PCB congeners, including 2,2',3,3',4,5-Hexachlorobiphenyl, using the sodium dispersion method. The research delved into the reaction selectivity, decomposition rate, and the structures of the polymerized products formed at elevated temperatures. This method showcases a potential avenue for the degradation and understanding of PCBs in various environmental settings (Noma et al., 2007).
Hydroxyl Radical Oxidation and QSAR Model
Yang et al. (2016) conducted a study on the oxidation of PCBs in the gas phase by hydroxyl radicals, focusing on the development of a quantitative structure-activity relationship (QSAR) model for estimating the reactivity of PCBs, including 2,2',3,3',4,5-Hexachlorobiphenyl. The research underscores the importance of polarizability in determining the reactivity of PCBs, providing valuable insights into their global distribution and environmental fate (Yang et al., 2016).
Theoretical Chemistry and Molecular Descriptors
Eddy (2020) focused on the relationship between the toxicity of PCBs, including 2,2',3,3',4,5-Hexachlorobiphenyl, and molecular descriptors through quantitative structure-toxicity relationship principles. The study highlights how the reactivity of PCBs can be influenced by the number of substituted chlorine atoms and the position of the reactive aromatic carbon. This research provides a framework for estimating the toxicity of PCBs, contributing to the understanding of their environmental and health impacts (Eddy, 2020).
特性
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-3-1-2-5(9(7)15)6-4-8(14)11(17)12(18)10(6)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQKIXKPMJTUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073554 | |
| Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5-Hexachlorobiphenyl | |
CAS RN |
55215-18-4 | |
| Record name | PCB 129 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55215-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055215184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DEW864NXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



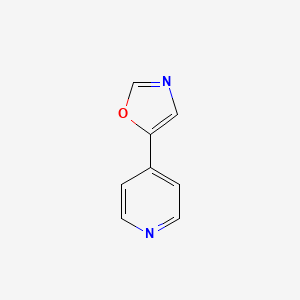
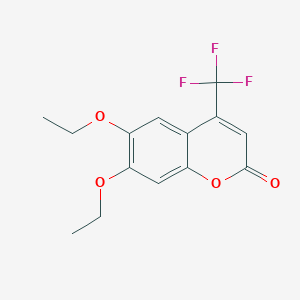
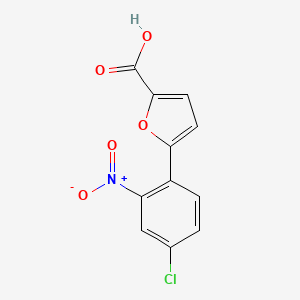
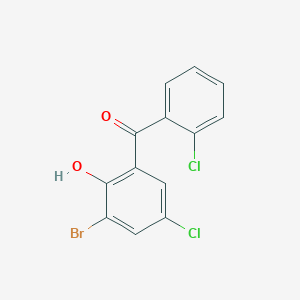
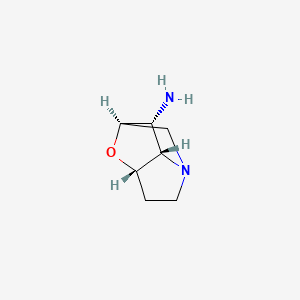
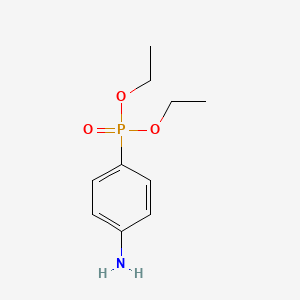
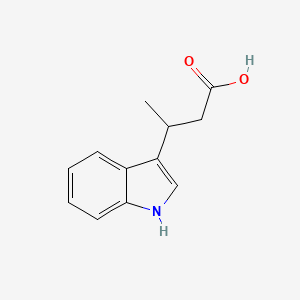
![n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide](/img/structure/B1595205.png)
